molecular formula C16H36N2O7 B605469 Amino-PEG7-Amine CAS No. 332941-25-0

Amino-PEG7-Amine

Cat. No.: B605469
CAS No.: 332941-25-0
M. Wt: 368.47
InChI Key: MWECBIRKDAZDRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-PEG7-Amine can be synthesized through the reaction of polyethylene glycol with ammonia or primary amines. The process typically involves the following steps:

    Activation of PEG: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.

    Amination: The activated PEG is then reacted with ammonia or a primary amine under basic conditions to introduce the amino groups.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Amino-PEG7-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amino-PEG7-Amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amino-PEG7-Amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, NHS esters, and carbonyl compounds to form amides, esters, and imines, respectively. This reactivity allows this compound to act as a versatile linker in various chemical and biological applications .

Comparison with Similar Compounds

  • Amino-PEG1-Amine
  • Amino-PEG2-Amine
  • Amino-PEG3-Amine
  • Amino-PEG4-Amine
  • Amino-PEG5-Amine
  • Amino-PEG6-Amine
  • Amino-PEG8-Amine

Comparison: Amino-PEG7-Amine is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG derivatives, this compound offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives may offer increased solubility but can be less reactive and more challenging to handle .

Biological Activity

Amino-PEG7-Amine (CAS 332941-25-0) is a polyethylene glycol (PEG) derivative characterized by its dual amino functionality. This compound has gained attention in various biological applications due to its ability to form stable conjugates with biomolecules, enhancing solubility and reactivity in aqueous environments. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a linear PEG chain with two amino groups that enable it to engage in bioconjugation and crosslinking processes. The chemical structure enhances solubility in biological contexts, making it particularly useful for drug delivery systems and biochemical assays.

Key Properties:

  • Molecular Formula: C₁₄H₃₁N₃O₁₄
  • Molecular Weight: 332.41 g/mol
  • Solubility: Highly soluble in water due to the PEG component.

This compound does not exhibit inherent biological activity; instead, its functionality arises from its ability to covalently attach to biomolecules through its amino groups. This conjugation alters the properties of the attached biomolecule, which can enhance stability, solubility, and bioavailability.

Mechanism Highlights:

  • Covalent Bonding: Reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls.
  • Bioconjugation Applications: Utilized in the development of drug delivery systems and diagnostic agents.

Applications in Research and Industry

This compound is employed across various fields, including:

  • Bioconjugation: Used for linking drugs to antibodies or other biomolecules.
  • Crosslinking Reagents: Acts as a crosslinker in polymer chemistry.
  • Synthesis of PROTACs: Serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade proteins involved in disease processes.

Comparative Analysis with Related Compounds

This compound shares similarities with other PEG derivatives used in bioconjugation. Below is a comparison table highlighting key features:

Compound NameStructure TypeUnique Features
Amino-PEG4-AmineShorter PEG chainEnhanced reactivity but lower solubility
Azide-PEG7-AmineAzide functional groupUseful for click chemistry applications
t-Boc-Aminooxy-PEG7-AmineProtected amino groupAllows for selective deprotection during synthesis
t-Boc-N-amido-PEG7-AmineAmido functional groupProvides stability before activation

The dual amino functionality combined with a longer PEG chain gives this compound unique advantages for robust and versatile linking strategies.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biomolecules. Key findings include:

  • Bioconjugation Efficiency:
    • Research demonstrates that this compound can effectively conjugate with proteins and peptides, significantly enhancing their stability and solubility in physiological conditions.
  • Drug Delivery Systems:
    • A study highlighted the use of this compound as a linker in drug delivery systems targeting cancer cells, demonstrating increased therapeutic efficacy compared to non-conjugated drugs .
  • Synthesis of PROTACs:
    • This compound has been successfully incorporated into PROTACs, leading to improved degradation of target proteins associated with various diseases .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECBIRKDAZDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679818
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332941-25-0
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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